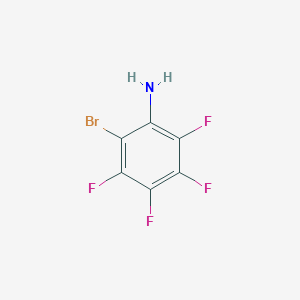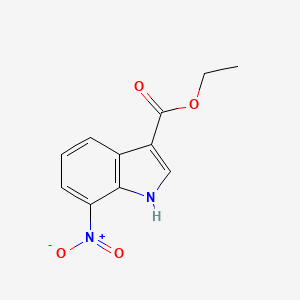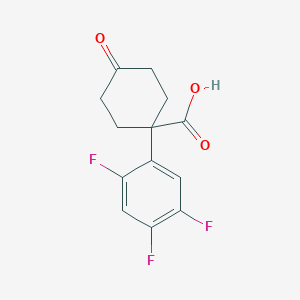![molecular formula C15H12N2O B11717898 (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[(1H-インドール-3-イル)メチリデン]-N-オキシドアニリニウム: は、有機化学において重要なヘテロ環構造であるインドール環系を特徴とする化合物です。インドール誘導体は、医薬品化学、農業、材料科学など、さまざまな分野における幅広い生物活性と用途で知られています。
準備方法
合成経路と反応条件: (NZ)-N-[(1H-インドール-3-イル)メチリデン]-N-オキシドアニリニウムの合成は、通常、特定の反応条件下でのインドール誘導体とアニリン誘導体の縮合を伴います。一般的な方法の1つは、適切な触媒の存在下で1H-インドール-3-カルバルデヒドとN-オキシドアニリンを反応させることです。この反応は通常、エタノールやメタノールなどの有機溶媒中で、所望の生成物の形成を促進するために高温で行われます。
工業的生産方法: この化合物の工業的生産は、同様の合成経路を大規模に行う場合があります。連続フローリアクターや自動化システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、最終生成物の精製は、再結晶化やクロマトグラフィーなどの技術によって行われます。
化学反応の分析
反応の種類:
酸化: この化合物は酸化反応を受けることができ、さまざまな酸化された誘導体の形成につながります。
還元: 還元反応は、この化合物をその還元された形態に変換することができ、これらは異なる生物活性を有する可能性があります。
置換: インドール環系は、さまざまな置換反応を可能にし、さまざまな置換基を環の特定の位置に導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が頻繁に使用されます。
置換: 求電子置換反応は、ハロゲン (Cl2、Br2) やニトロ化剤 (HNO3) などの試薬を使用して行うことができます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はインドール-3-カルボン酸誘導体をもたらす可能性があり、一方、置換反応はハロゲンやニトロ基などのさまざまな官能基を導入することができます。
科学研究における用途
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。そのインドール環系は、新しい化学物質の開発のための汎用性の高い足場です。
生物学: 生物学研究では、(NZ)-N-[(1H-インドール-3-イル)メチリデン]-N-オキシドアニリニウムは、生物活性分子としての可能性について研究されています。それは抗菌性、抗癌性、または抗炎症性を示す可能性があり、薬物開発の候補となっています。
医学: この化合物の誘導体は、その治療の可能性について調査されています。たとえば、インドールベースの薬物は、疾患経路において重要な酵素や受容体など、さまざまな生物学的標的に作用することが知られています。
工業: 工業部門では、この化合物は、染料、顔料、ポリマーなどの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its indole ring system is a versatile scaffold for the development of new chemical entities.
Biology: In biological research, (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, indole-based drugs are known to interact with various biological targets, including enzymes and receptors, which are crucial in disease pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
作用機序
(NZ)-N-[(1H-インドール-3-イル)メチリデン]-N-オキシドアニリニウムの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。インドール環系により、この化合物はこれらの標的の特定の部位に結合し、その活性を調節することができます。この相互作用は、酵素活性の阻害や受容体シグナル伝達経路の活性化など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物:
1H-インドール-3-カルバルデヒド: (NZ)-N-[(1H-インドール-3-イル)メチリデン]-N-オキシドアニリニウムの合成における前駆体。
N-[(1H-インドール-3-イル)メチリデン]アニリン: N-酸化官能基を持たない類似化合物。
インドール-3-酢酸: 植物ホルモン活性を有する天然に存在するインドール誘導体。
独自性: (NZ)-N-[(1H-インドール-3-イル)メチリデン]-N-オキシドアニリニウムにおけるN-酸化官能基の存在は、他のインドール誘導体とは異なります。この官能基は、化合物の反応性と生物活性を影響を与える可能性があり、さまざまな用途のための独自の候補となっています。
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
N-(indol-3-ylidenemethyl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C15H12N2O/c18-17(13-6-2-1-3-7-13)11-12-10-16-15-9-5-4-8-14(12)15/h1-11,18H |
InChIキー |
YIWOFXAYADWJRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C=C2C=NC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


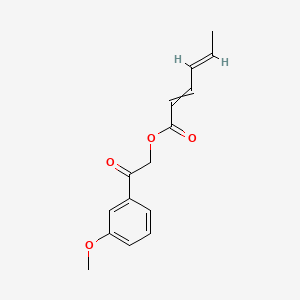
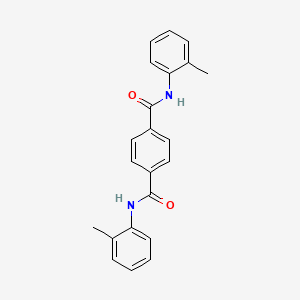
![5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B11717850.png)
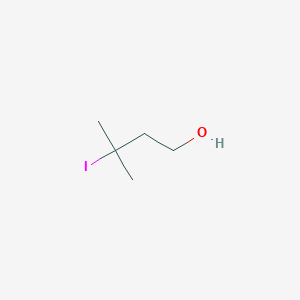
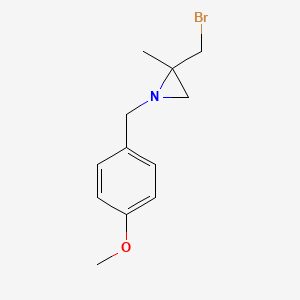
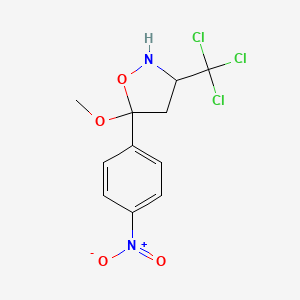

![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
